molecular formula C13H26O3 B8381590 Ethyl 2-octyloxypropionate

Ethyl 2-octyloxypropionate

Cat. No. B8381590
M. Wt: 230.34 g/mol
InChI Key: PPLOGCPWGXPBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05143643

Procedure details

Then, 7.5 g of LiAlH4 was added to 250 ml of diethyl ether, followed by stirring for a little while. Then, a solution of 56 g of the above ester in 50 ml of diethyl ether was added dropwise in 2 hours at below 5° C. After the addition, the mixture was stirred at room temperature for 2 hours and allowed to stand for 15 hours. After the reaction, 30 ml of 5% hydrochloric acid was added, and 6N-hydrochloric acid was added to provide a pH of about 1, followed by extraction with ether. The product was washed with water, dried and subjected to removal of the solvent by distillation, followed by vacuum distillation to obtain 39.5 g of 2-octyloxypropanol as a fraction of 107° C./3 mmHg.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([O:15][CH:16]([CH3:22])[C:17](OCC)=[O:18])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].Cl>C(OCC)C>[CH2:7]([O:15][CH:16]([CH3:22])[CH2:17][OH:18])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
C(CCCCCCC)OC(C(=O)OCC)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for a little while
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to provide a pH of about 1
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
WASH
Type
WASH
Details
The product was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
subjected to removal of the solvent by distillation
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CCCCCCC)OC(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 39.5 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.